Biochemical Potency: NSC16168 vs. ERCC1-XPF-IN-2 and B5
NSC16168 demonstrates a lower IC50 for ERCC1-XPF endonuclease inhibition compared to several other reported small molecule inhibitors. Its potency of 0.42 μM positions it as more potent than ERCC1-XPF-IN-2 (IC50 0.6 μM) and the lead compound B5 (IC50 0.49 μM) [1][2]. This sub-micromolar potency is a critical parameter for ensuring effective target engagement at concentrations that minimize off-target effects in complex cellular systems.
| Evidence Dimension | ERCC1-XPF Endonuclease Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.42 μM |
| Comparator Or Baseline | ERCC1-XPF-IN-2: 0.6 μM; B5: 0.49 μM |
| Quantified Difference | 1.4-fold more potent than ERCC1-XPF-IN-2; 1.2-fold more potent than B5 |
| Conditions | Fluorescence-based HTS assay using purified ERCC1-XPF protein and a DNA substrate (Arora et al., 2016) |
Why This Matters
Higher target potency (lower IC50) increases the likelihood of observing robust, on-target biological effects at lower concentrations, reducing potential confounding factors from high-dose compound exposure.
- [1] Chapman TM, et al. Catechols and 3-hydroxypyridones as inhibitors of the DNA repair complex ERCC1-XPF. Bioorg Med Chem. 2015;23(19):6161-6171. View Source
- [2] Gentile F, et al. Computer-aided drug design of small molecule inhibitors of the ERCC1-XPF protein-protein interaction. Chem Biol Drug Des. 2020;95(2):200-211. View Source
